Cas no 34981-56-1 (2-(bromomethyl)benzene-1-sulfonyl chloride)

2-(Bromomethyl)benzene-1-sulfonyl chloride is a versatile electrophilic reagent commonly employed in organic synthesis, particularly for introducing sulfonyl and benzyl bromide functionalities. Its dual-reactive sites—the sulfonyl chloride and bromomethyl groups—enable selective modifications, making it valuable for constructing complex molecules, including sulfonamides and alkylated derivatives. The compound’s high reactivity facilitates efficient transformations under mild conditions, while its stability allows for straightforward handling and storage. It is frequently utilized in pharmaceutical and agrochemical research for intermediate synthesis. Care should be taken due to its moisture sensitivity and potential lachrymatory effects. Proper storage in anhydrous conditions is recommended to maintain purity and reactivity.
2-(bromomethyl)benzene-1-sulfonyl chloride structure
34981-56-1 structure
Product Name:2-(bromomethyl)benzene-1-sulfonyl chloride
CAS No:34981-56-1
MF:C7H6BrClO2S
MW:269.543339252472
CID:3946620
PubChem ID:13364626
Update Time:2025-05-25

2-(bromomethyl)benzene-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonyl chloride, 2-(bromomethyl)-
    • 2-(bromomethyl)benzene-1-sulfonyl chloride
    • DPRMOFDUWQKEGM-UHFFFAOYSA-N
    • EN300-103813
    • 2-Bromomethyl-benzenesulfonyl Chloride
    • 34981-56-1
    • 2-(Bromomethyl)benzene-1-sulfonylchloride
    • SCHEMBL3310308
    • Inchi: 1S/C7H6BrClO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2
    • InChI Key: DPRMOFDUWQKEGM-UHFFFAOYSA-N
    • SMILES: BrCC1C=CC=CC=1S(=O)(=O)Cl

Computed Properties

  • Exact Mass: 267.89604g/mol
  • Monoisotopic Mass: 267.89604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 234
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 42.5Ų

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Additional information on 2-(bromomethyl)benzene-1-sulfonyl chloride

Recent Advances in the Application of 2-(Bromomethyl)benzene-1-sulfonyl chloride (CAS: 34981-56-1) in Chemical Biology and Pharmaceutical Research

2-(Bromomethyl)benzene-1-sulfonyl chloride (CAS: 34981-56-1) is a versatile chemical reagent that has garnered significant attention in recent years due to its unique reactivity and potential applications in chemical biology and pharmaceutical research. This compound, characterized by its sulfonyl chloride and bromomethyl functional groups, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its utility in drug discovery, proteomics, and materials science, highlighting its importance in advancing research across multiple disciplines.

One of the most notable applications of 2-(bromomethyl)benzene-1-sulfonyl chloride is its role in the development of covalent inhibitors. Covalent inhibitors have gained prominence in drug discovery due to their ability to form irreversible bonds with target proteins, offering enhanced selectivity and prolonged therapeutic effects. Researchers have utilized this compound to modify protein residues, enabling the design of novel inhibitors for enzymes such as kinases and proteases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-(bromomethyl)benzene-1-sulfonyl chloride into a series of covalent kinase inhibitors, resulting in compounds with improved potency and selectivity against cancer-related targets.

In addition to its applications in drug discovery, 2-(bromomethyl)benzene-1-sulfonyl chloride has been employed in proteomics research. Its reactive functional groups make it an ideal candidate for chemical proteomics approaches, such as activity-based protein profiling (ABPP). A recent study in Nature Chemical Biology utilized this compound to develop sulfonyl fluoride probes, which were used to map the reactivity of serine hydrolases in complex biological systems. This approach provided valuable insights into enzyme function and identified potential therapeutic targets for diseases such as cancer and neurodegenerative disorders.

The compound's utility extends to materials science, where it has been used to modify surfaces and create functionalized polymers. Researchers have leveraged its reactivity to introduce sulfonyl and bromomethyl groups into polymeric materials, enhancing their properties for applications such as drug delivery and biosensing. A 2022 publication in ACS Applied Materials & Interfaces reported the use of 2-(bromomethyl)benzene-1-sulfonyl chloride to functionalize graphene oxide, resulting in a nanocomposite with improved stability and biocompatibility for biomedical applications.

Despite its promising applications, challenges remain in the handling and optimization of 2-(bromomethyl)benzene-1-sulfonyl chloride. Its reactivity, while advantageous, requires careful control to avoid unwanted side reactions. Recent advancements in synthetic chemistry have addressed these challenges by developing milder reaction conditions and protective group strategies. For instance, a 2023 study in Organic Letters introduced a novel method for the selective modification of 2-(bromomethyl)benzene-1-sulfonyl chloride under aqueous conditions, significantly improving its utility in biological systems.

Looking ahead, the continued exploration of 2-(bromomethyl)benzene-1-sulfonyl chloride is expected to yield further breakthroughs in chemical biology and pharmaceutical research. Ongoing studies are investigating its potential in targeted drug delivery systems, where its dual functionality could enable the development of smart therapeutics with controlled release mechanisms. Additionally, its role in the synthesis of novel biomaterials and diagnostic tools underscores its versatility and importance in advancing scientific and medical innovation.

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